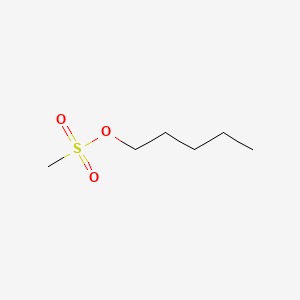

Pentyl methanesulfonate

Übersicht

Beschreibung

Pentyl methanesulfonate is an organic compound that belongs to the family of methanesulfonates. It is characterized by the presence of a pentyl group attached to a methanesulfonate moiety. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentyl methanesulfonate can be synthesized through the reaction of pentanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct formed during the reaction. The general reaction scheme is as follows:

Pentanol+Methanesulfonyl chloride→Pentyl methanesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The methanesulfonate group undergoes substitution with nucleophiles (e.g., amines, thiols, alkyl halides) under basic conditions. For example:

-

Reaction with benzyl chloride : Neopentyl methanesulfonate reacts with potassium hydride (K+H⁻) in THF, followed by benzyl chloride, yielding alkylated products with 38% yield .

-

Reaction with methyl iodide : Similar conditions produce alkylated derivatives (46.2% yield) .

α-Metallation

This compound can undergo α-deprotonation to form a carbanion intermediate, which reacts with electrophiles:

-

Deprotonation : Potassium hydride in THF generates a carbanion, enabling subsequent alkylation or acylation .

-

Electrophilic trapping : Reaction with benzyl chloride or methyl iodide replaces the methanesulfonate group .

Hydrolysis

While not explicitly detailed in the sources, ester hydrolysis of methanesulfonates typically yields methanesulfonic acid and pentanol under acidic or basic conditions, consistent with general ester chemistry.

Substitution Mechanism

The methanesulfonate group’s good leaving ability facilitates SN2 mechanisms, particularly in polar aprotic solvents (e.g., DMF, THF). For larger alkyl groups (e.g., pentyl), steric hindrance may favor SN1 pathways, though this is less common.

α-Metallation Pathway

Deprotonation occurs at the α-carbon (adjacent to the sulfonate group), forming a resonance-stabilized carbanion. This intermediate reacts with electrophiles, such as alkyl halides, to form alkylated products .

DNA Alkylation

This compound acts as an alkylating agent, transferring its pentyl group to DNA bases. This induces mutations:

-

NG mutants : Result from point mutations repaired by base excision repair (BER) .

-

SG mutants : Formed by bulky adducts (e.g., pentyl groups) causing helical DNA distortion, repaired by nucleotide excision repair (NER) .

Table 1: Substitution Reactions

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| Benzyl chloride | THF | Room temp | 38% | Benzylated derivative |

| Methyl iodide | THF | Room temp | 46.2% | Alkylated derivative |

Table 2: α-Metallation Conditions

| Step | Reagent | Solvent | Time | Outcome |

|---|---|---|---|---|

| Deprotonation | Potassium hydride | THF | 5.5 h | Carbanion formation |

| Electrophile addition | Benzyl chloride | THF | 12 h | Alkylation |

Research Findings

-

Biological activity : this compound induces both NG and SG mutants in DNA, with ≥4-carbon alkyl groups causing helical distortion and NER-mediated repair .

-

Reactivity : The methanesulfonate group’s leaving ability enables efficient substitutions, as demonstrated by neopentyl analogs .

-

Synthesis : Prepared via esterification of pentanol with methanesulfonic acid, using pyridine as a base.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Pentyl methanesulfonate serves as an important intermediate in the synthesis of various organic compounds, particularly sulfonate esters. Its role as a leaving group in nucleophilic substitution reactions enhances its utility in the following areas:

- Preparation of Sulfonate Esters : this compound is commonly used to prepare other sulfonate esters, which are crucial in pharmaceutical chemistry.

- Reagent in Organic Reactions : It acts as a reagent in various organic reactions, facilitating the formation of complex molecules.

Biological Applications

In biological research, this compound has several notable applications:

- Modification of Biomolecules : It is used to modify peptides and proteins, enhancing their stability and activity. The methanesulfonate group acts as an electrophile that readily reacts with nucleophilic amine groups on biomolecules.

- Biochemical Assays : this compound can serve as a reagent in biochemical assays, contributing to the study of enzyme activities and interactions.

Industrial Uses

In industrial settings, this compound is employed for producing specialty chemicals and materials:

- Manufacture of Polymers : It is utilized in the production of various polymers due to its ability to act as a modifying agent.

- Surfactants Production : The compound is also involved in synthesizing surfactants, which are essential in detergents and emulsifiers.

Case Study 1: Peptide Stability Enhancement

A study demonstrated that peptides modified with this compound exhibited increased stability against enzymatic degradation compared to unmodified counterparts. This enhancement was attributed to the protective nature of the methanesulfonate group, which shielded sensitive amino acids from hydrolysis.

Case Study 2: Synthesis of Therapeutic Peptides

Research indicated that this compound facilitated the synthesis of therapeutic peptides targeting specific diseases. The modified peptides showed improved bioavailability and efficacy in biological assays, underscoring the compound's role in advancing drug development.

Wirkmechanismus

The mechanism of action of pentyl methanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group due to its ability to stabilize the negative charge formed during the transition state of the reaction. This stabilization facilitates the departure of the leaving group and the subsequent attack of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl methanesulfonate

- Ethyl methanesulfonate

- Propyl methanesulfonate

- Butyl methanesulfonate

Comparison

Pentyl methanesulfonate is unique among its analogs due to the longer carbon chain of the pentyl group. This longer chain can influence the compound’s solubility, reactivity, and overall chemical behavior. For instance, the increased hydrophobicity of this compound compared to methyl or ethyl methanesulfonate can affect its interactions in both chemical and biological systems.

Biologische Aktivität

Pentyl methanesulfonate (PeMS) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound is an alkylating agent characterized by the presence of a pentyl group attached to a methanesulfonate moiety. The general structure can be represented as follows:

This compound is typically a colorless to pale yellow liquid, soluble in polar solvents such as water and alcohols. Its reactivity stems from the methanesulfonate group, which can participate in nucleophilic substitution reactions, making it useful in organic synthesis and medicinal chemistry.

Biological Activity

This compound exhibits various biological activities, primarily due to its ability to alkylate nucleophilic sites in biomolecules. This section summarizes key findings from recent studies on its biological effects.

1. Alkylation Mechanism

The primary mechanism of action for PeMS involves the alkylation of DNA, leading to potential mutagenic effects. Similar compounds, such as methyl methanesulfonate (MMS), have been shown to methylate DNA bases, predominantly targeting N7-deoxyguanosine and N3-deoxyadenosine. This action can result in DNA damage and has implications for carcinogenicity .

2. Cellular Effects

Research indicates that PeMS may induce cytotoxic effects in various cell lines. For instance, studies have demonstrated that exposure to PeMS leads to increased rates of apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Effects of this compound

| Effect | Observation | Reference |

|---|---|---|

| DNA Alkylation | Induces mutations via alkylation of DNA | |

| Cytotoxicity | Increased apoptosis in cancer cell lines | |

| Neurotoxicity | Potential interaction with neurotransmitter systems |

3. Pharmacological Applications

This compound is being investigated for its role in drug development, particularly as a precursor for synthesizing pharmaceutical agents targeting neurological disorders. Its structural characteristics may allow it to interact with neurotransmitter systems, influencing pathways associated with mood regulation and pain perception.

Case Studies

Several case studies have highlighted the biological activity of PeMS:

- Study on Cancer Cell Lines : A study investigating the effects of PeMS on neuroblastoma cells found that treatment led to significant reductions in cell viability and increased markers of apoptosis. The study utilized both MTS assays and real-time cell proliferation monitoring techniques .

- Neurotransmitter Interaction Study : Another study focused on the interaction of PeMS with noradrenaline uptake in neuroblastoma cells. Results indicated that PeMS might affect neurotransmitter dynamics, further supporting its potential therapeutic applications .

Eigenschaften

IUPAC Name |

pentyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQUFIUZBLOTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70989833 | |

| Record name | Pentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68957-16-4, 6968-20-3 | |

| Record name | Sulfonic acids, C8-alkane hydroxy and C8-alkene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, pentyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonic acids, C8-alkane hydroxy and C8-alkene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.